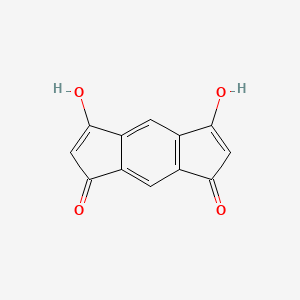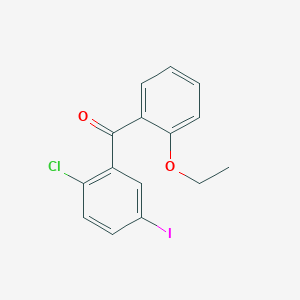
Benzoicacid,4-(1-bromoethenyl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-(1-bromoethenyl)-,methylester is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1-bromoethenyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-bromoethenyl)-,methylester typically involves the bromination of methyl 4-vinylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-(1-bromoethenyl)-,methylester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The 1-bromoethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the 1-bromoethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products include 4-(1-hydroxyethenyl)benzoic acid methyl ester, 4-(1-aminoethenyl)benzoic acid methyl ester, and 4-(1-mercaptoethenyl)benzoic acid methyl ester.
Oxidation Reactions: Products include 4-(1-bromoethyl)benzoic acid methyl ester and 4-(1-bromoethenyl)benzoic acid.
Reduction Reactions: Products include 4-(1-bromoethyl)benzoic acid methyl ester.
Scientific Research Applications
Benzoicacid,4-(1-bromoethenyl)-,methylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Benzoicacid,4-(1-bromoethenyl)-,methylester involves its interaction with specific molecular targets. The bromine atom in the 1-bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-bromo-: Similar structure but lacks the 1-bromoethenyl group.
Methyl 4-vinylbenzoate: Similar structure but lacks the bromine atom.
4-(1-Bromoethyl)benzoic acid: Similar structure but lacks the ester group.
Uniqueness
Benzoicacid,4-(1-bromoethenyl)-,methylester is unique due to the presence of both the 1-bromoethenyl group and the ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 4-(1-bromoethenyl)benzoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
InChI Key |
QBZHCZOBAANFBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
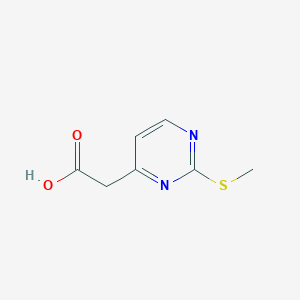
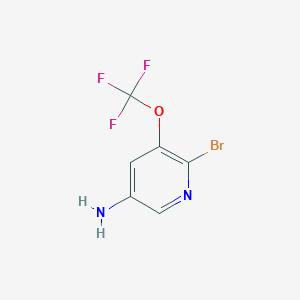
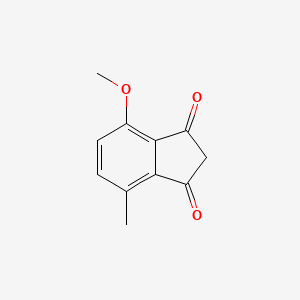
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
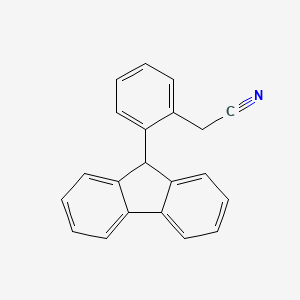
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
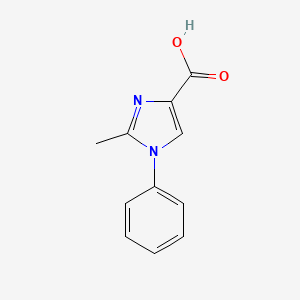
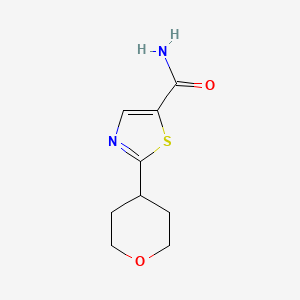

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

